2-hydroxy-N-(4-methylphenyl)benzamide
Overview
Description
2-hydroxy-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C14H13NO2. It is a derivative of benzamide, where the amide nitrogen is substituted with a 4-methylphenyl group and the benzene ring is hydroxylated at the 2-position.
Future Directions
The future directions for research on 2-Hydroxy-N-p-tolyl-benzamide could include further exploration of its synthesis, structural analysis, reactivity, mechanism of action, and potential applications. Given the biological activities observed in similar compounds, there may be potential for 2-Hydroxy-N-p-tolyl-benzamide to be used in various applications, including medicinal chemistry .
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that 2-Hydroxy-N-p-tolyl-benzamide may also interact with various biological targets.
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which are common modes of interaction for aromatic compounds .
Biochemical Pathways
Indole derivatives, which are structurally similar to 2-hydroxy-n-p-tolyl-benzamide, are known to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (22726) and structure suggest that it may have good bioavailability .
Result of Action
Some studies have shown that similar compounds have antiproliferative effects, suggesting that 2-hydroxy-n-p-tolyl-benzamide may also have potential anticancer activity .
Biochemical Analysis
Biochemical Properties
Similar compounds, such as indole derivatives, have been found to interact with multiple receptors, suggesting potential roles in various biochemical reactions .
Cellular Effects
It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 2-Hydroxy-N-p-tolyl-benzamide in animal models. Future studies could explore this aspect to understand any threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins and influence its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(4-methylphenyl)benzamide typically involves the reaction of 2-hydroxybenzoic acid with 4-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: 2-hydroxy-N-(4-methylphenyl)benzaldehyde.
Reduction: 2-hydroxy-N-(4-methylphenyl)benzylamine.
Substitution: 2-hydroxy-5-nitro-N-(4-methylphenyl)benzamide (nitration), 2-hydroxy-5-bromo-N-(4-methylphenyl)benzamide (bromination).
Scientific Research Applications
2-hydroxy-N-(4-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-N-(2-methylphenyl)benzamide
- 2-hydroxy-N-(4-methoxyphenyl)benzamide
- 4-hydroxy-N-(4-methylphenyl)benzamide
- 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide .
Uniqueness
2-hydroxy-N-(4-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 2-position and the 4-methylphenyl group on the amide nitrogen differentiates it from other benzamide derivatives, influencing its reactivity and interactions with biological targets .
Properties
IUPAC Name |
2-hydroxy-N-(4-methylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-6-8-11(9-7-10)15-14(17)12-4-2-3-5-13(12)16/h2-9,16H,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLRNTPTRWMCOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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